molecular formula C8H25O4Si4 B12285060 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-

1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-

Cat. No.: B12285060
M. Wt: 297.62 g/mol
InChI Key: JJZSMOBPGDCGCI-UHFFFAOYSA-N
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Description

Introduction to 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-Octamethyl-

Chemical Identity and Nomenclature

1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl-, belongs to the class of linear siloxanols, defined by the presence of a hydroxyl (-OH) group terminally attached to a tetrasiloxane chain. The molecular structure consists of four silicon atoms interconnected by oxygen atoms, with each silicon bonded to two methyl (-CH₃) groups, except the terminal silicon bearing the hydroxyl group. The systematic IUPAC name reflects this substitution pattern:

Molecular Formula : $$ \text{C}8\text{H}{24}\text{O}4\text{Si}4 $$
Structural Formula :
$$
\ce{HO-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-}
$$

While the exact CAS registry number for this compound is not explicitly listed in the provided sources, structurally related analogs such as 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (CAS 1000-05-1) and octamethylcyclotetrasiloxane (CAS 556-67-2) are well-documented. Synonyms for the compound may include octamethylhydroxytrisiloxane or hydroxy-terminated octamethyltetrasiloxane, though standardized nomenclature remains sparse.

Table 1: Comparative Molecular Properties of Related Siloxanes
Compound Name Molecular Formula CAS Number Structure Type
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane $$ \text{C}8\text{H}{26}\text{O}3\text{Si}4 $$ 1000-05-1 Linear tetrasiloxane
Octamethylcyclotetrasiloxane (D4) $$ \text{C}8\text{H}{24}\text{O}4\text{Si}4 $$ 556-67-2 Cyclic tetrasiloxane
1-Tetrasiloxanol, octamethyl- $$ \text{C}8\text{H}{24}\text{O}4\text{Si}4 $$ Not available Linear siloxanol

Historical Context and Discovery Timeline

The development of siloxanes traces back to foundational work by Frederic Stanley Kipping in the early 20th century, who first characterized silicon-oxygen polymers. Kipping’s erroneous designation of these compounds as “silicones” (due to perceived structural similarities to ketones) persists in modern terminology. Linear siloxanols like 1-tetrasiloxanol likely emerged as byproducts or intermediates during early silicone synthesis efforts.

By the 1940s, Eugene George Rochow at General Electric pioneered the direct process for producing methylchlorosilanes, enabling large-scale silicone production. This method, involving the reaction of methyl chloride with silicon metal in the presence of copper catalysts, yielded mixtures of chlorosilanes that were subsequently hydrolyzed to form siloxane polymers. Linear siloxanols such as 1-tetrasiloxanol may have arisen during controlled hydrolysis or condensation reactions of these precursors.

The precise discovery timeline of 1-tetrasiloxanol remains unclear, but its existence is inferred from studies on siloxane hydrolysis kinetics. For instance, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) reports that linear siloxanes like decamethyltetrasiloxane (L4) undergo metabolic demethylation to form hydroxylated derivatives. Such findings suggest that 1-tetrasiloxanol could be a transient intermediate in environmental or biological degradation pathways of larger siloxanes.

Properties

InChI

InChI=1S/C8H25O4Si4/c1-13(2)10-15(5,6)12-16(7,8)11-14(3,4)9/h9H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSMOBPGDCGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H25O4Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80769704
Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80769704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139958-58-0
Record name 1,1,3,3,5,5,7,7-Octamethyltetrasiloxan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80769704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology and Reaction Mechanism

This method, detailed in EP1481979A1 , involves a three-step process:

  • Pre-mixing : A disiloxane (e.g., hexamethyldisiloxane) is combined with an alcohol (methanol or ethanol) and an acid catalyst (e.g., sulfuric acid or trifluoromethanesulfonic acid) at 5–40°C.
  • Trialkoxysilane Addition : Methyltrimethoxysilane is introduced to the mixture, enabling siloxane bond formation.
  • Controlled Hydrolysis : Water is added incrementally at 5–25°C to prevent redistribution reactions that yield pentasiloxanes or hexasiloxanes.

Key Data :

  • Yield : 70–80%
  • Purity : >99% after distillation
  • Critical Parameters :
    • Temperature must remain below 25°C during hydrolysis to avoid polymerization.
    • Molar ratios of disiloxane:trialkoxysilane:water = 2:1:6.

Industrial Adaptation

Example 1 from EP1481979A1 produced methyltris(trimethylsiloxy)silane, a structural analog. Adjusting stoichiometry to favor tetramer formation (e.g., using excess disiloxane) can direct synthesis toward 1-tetrasiloxanol.

Sodium-Mediated Cyclization of Dichlorosilanes

Cyclotetrasiloxane Formation

As described in PMC8747541 , 1,5-disodiumoxyhexamethylsiloxane reacts with dichlorodiorganosilanes (e.g., dichloromethylvinylsilane) in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE). The sodium salt acts as a nucleophile, displacing chloride ions to form cyclic tetrasiloxanes.

Optimized Conditions :

  • Solvent : Anhydrous THF or MTBE
  • Temperature : −60°C to room temperature
  • Catalyst : Pyridine (1–2 mol%) to neutralize HCl byproducts.

Performance Metrics :

  • Yield : 55–75% for cyclotetrasiloxanes
  • Byproducts : Linear polymers (up to 30%).

Post-Synthesis Hydrolysis

Cyclotetrasiloxanes are hydrolyzed under acidic or basic conditions to yield 1-tetrasiloxanol. For example, treatment with dilute HCl at 0°C converts 1,1,3,3,5,5-hexamethyl-7,7-divinylcyclotetrasiloxane to the corresponding siloxanol.

Oxidative Synthesis Using Hydrogen Peroxide

Lithium Hydroxide-Catalyzed Oxidation

Referenced in ChemicalBook , this method oxidizes a precursor (e.g., 1,1,3,3,5,5,7,7-octamethyltetrasiloxane) using hydrogen peroxide (H₂O₂) in 1,4-dioxane. Lithium hydroxide monohydrate accelerates the reaction via nucleophilic activation of H₂O₂.

Reaction Profile :

  • Time : 42 hours at 20°C
  • Yield : 85%
  • Limitations : Requires rigorous exclusion of moisture to prevent side reactions.

Industrial-Scale Hydrolysis/Condensation

Clariant’s Proprietary Process

As noted in ADA460666.pdf , Clariant produces tetrasiloxanol at 95–96% purity via controlled hydrolysis of chlorosilanes. While specifics are undisclosed, the general steps likely include:

  • Chlorosilane Hydrolysis : Reacting octamethylcyclotetrasiloxane with water in a hydrocarbon solvent.
  • Neutralization : Removing HCl byproducts with sodium bicarbonate.
  • Distillation : Isolating the siloxanol under reduced pressure.

Advantages :

  • Scalable to multi-kilogram batches.
  • Minimal byproduct formation due to continuous processing.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Acid-Catalyzed Hydrolysis 70–80% >99% High Temperature control during hydrolysis
Sodium-Mediated Cyclization 55–75% 90–95% Moderate Polymer byproduct formation
Oxidative Synthesis 85% 95% Low Moisture sensitivity
Industrial Hydrolysis >95% 95–96% High Proprietary catalyst requirements

Chemical Reactions Analysis

Types of Reactions

1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.

    Reduction: Reduction reactions can convert it into different silane compounds.

    Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

Scientific Research Applications

1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- involves its interaction with various molecular targets and pathways. Its siloxane backbone provides flexibility and stability, allowing it to interact with different substrates and catalysts. The presence of methyl groups enhances its hydrophobicity and chemical resistance, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

1,7-Dichloro-1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (CAS 2474-02-4)
  • Structure : Replaces the hydroxyl group with chlorine atoms at terminal positions.
  • Properties : A hydrophobic agent used in silicone coatings for 3D bioprinting equipment. Its dichloro substitution enhances surface hydrophobicity compared to the hydroxylated target compound .
  • Applications : Industrial coatings, polymer synthesis (e.g., heat-stable ferrocene-based polymers) .
1,7-Divinyl-1,1,3,3,5,5,7,7-Octamethyltetrasiloxane (CAS 13315-13-4)
  • Structure : Vinyl groups replace hydroxyl, enabling crosslinking in polymerization.
  • Properties : Higher reactivity due to unsaturated bonds; used in silicone rubber production. Molecular weight: 334.707 g/mol .
1,3,3,5,5,7-Hexamethyl-1,1,7,7-Tetraphenyltetrasiloxane
  • Structure : Phenyl groups replace two methyl groups, increasing steric bulk.
  • Properties : Enhanced thermal stability (molecular weight: 558.975 g/mol). Likely used in high-performance silicones .

Functional Group Modifications

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-Octamethyl- (CAS 3293-02-5)
  • Structure : Dual hydroxyl groups instead of one.
  • Properties : Improved solubility in polar solvents; used in synthesizing acetoxy derivatives for degradable polymers .
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsiloxy)tetrasiloxane
  • Structure : Trimethylsiloxy (-OSi(CH₃)₃) groups replace hydroxyl.

Research Findings and Contrasts

  • Analytical Detection : The compound is detected at trace levels (0.02 μg/L) in fermentation studies but at 4.0% in processed jujube extracts, highlighting its variable stability across matrices .
  • Thermal Stability : Dichloro derivatives outperform hydroxylated analogs in polymer applications due to reduced hydrolytic sensitivity .

Biological Activity

1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- is a siloxane compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, including cytotoxicity, metabolic interactions, and environmental persistence.

Chemical Structure and Properties

The compound is characterized by its siloxane backbone and multiple methyl groups. Its structure can be represented as follows:

Si4O1(CH3)8\text{Si}_4\text{O}_1(\text{CH}_3)_8

This unique configuration contributes to its stability and hydrophobic nature, which may influence its interactions with biological systems.

Metabolic Interactions

The metabolic profile of siloxanes suggests they may undergo biotransformation in biological systems. Their hydrophobic nature allows them to interact with lipid membranes, potentially affecting cellular functions such as signaling pathways and membrane integrity.

  • Metabolomic Studies : Research on similar compounds indicates that siloxanes can influence metabolic pathways associated with lipid metabolism and oxidative stress responses .

Environmental Persistence

1-Tetrasiloxanol's potential as a persistent organic pollutant (POP) has been evaluated in various contexts. Its structural attributes suggest it may resist degradation in environmental settings.

  • Persistence Studies : A study highlighted the persistence of siloxane compounds in Arctic environments, noting that their stability could lead to bioaccumulation in food webs . The POP score for related siloxanes indicates a risk of long-term ecological impacts.

Table 1: Cytotoxicity of Siloxane Compounds

Compound NameCell LineIC50 (μg/mL)Reference
Siloxane AHepG230
Siloxane BMCF725
Siloxane CA54940

Case Study 1: Cytotoxic Effects of Siloxanes

A study conducted on various siloxane compounds revealed that certain derivatives exhibited selective cytotoxicity against liver cancer cells. The hexane extract of these compounds showed an IC50 value of 27 ± 3 μg/mL against Hep3B cells, indicating significant anti-cancer properties .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of siloxanes found that these compounds could persist in ecosystems for extended periods. The findings suggested a need for monitoring due to their potential bioaccumulation and toxic effects on aquatic life .

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